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Compound of Interest

Compound Name: 2-Butoxyphenylboronic acid

Cat. No.: B1276114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to

2-butoxyphenylboronic acid, a valuable reagent in organic chemistry. The document details

the core synthetic strategy, starting from commercially available precursors, and offers detailed

experimental protocols for the key transformations involved. Quantitative data from analogous

reactions are summarized to provide practical insights for laboratory synthesis.

Core Synthetic Strategy
The most common and efficient synthesis of 2-butoxyphenylboronic acid commences with

the readily available starting material, 2-bromophenol. The synthesis follows a two-step

sequence:

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromophenol is alkylated

using a suitable butylating agent, typically 1-bromobutane, under basic conditions to yield the

intermediate, 1-bromo-2-butoxybenzene.

Lithiation and Borylation: The aryl bromide intermediate undergoes a halogen-metal

exchange reaction, typically with n-butyllithium, to form an organolithium species. This

intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by

acidic workup to afford the final product, 2-butoxyphenylboronic acid.
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This strategy offers a high degree of regioselectivity and generally proceeds with good overall

yields.

Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of

2-butoxyphenylboronic acid.

Step 1: Synthesis of 1-Bromo-2-butoxybenzene
This procedure details the O-alkylation of 2-bromophenol via a Williamson ether synthesis.

Materials:

2-Bromophenol

1-Bromobutane

Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 2-bromophenol (1.0 equivalent) in DMF, add potassium carbonate (1.5

equivalents).

To this stirred suspension, add 1-bromobutane (1.2 equivalents) dropwise at room

temperature.

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous mixture with diethyl ether (3 x volumes).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 1-bromo-2-butoxybenzene by vacuum distillation or column chromatography

on silica gel.

Step 2: Synthesis of 2-Butoxyphenylboronic Acid
This protocol describes the conversion of 1-bromo-2-butoxybenzene to 2-
butoxyphenylboronic acid via a lithiation-borylation sequence.[1]

Materials:

1-Bromo-2-butoxybenzene

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, dissolve 1-bromo-2-butoxybenzene (1.0 equivalent) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via the

dropping funnel, maintaining the internal temperature below -70 °C.

Stir the resulting mixture at -78 °C for 1 hour.

To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the

temperature below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 12 hours.

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the

solution is acidic (pH ~2).

Extract the aqueous mixture with diethyl ether (3 x volumes).

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude 2-butoxyphenylboronic acid can be purified by recrystallization from a suitable

solvent system (e.g., water or a mixture of ether and hexanes).

Quantitative Data
The following table summarizes typical yields for the key transformations in the synthesis of 2-
butoxyphenylboronic acid and analogous compounds.
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Step
Starting
Material

Product
Reagents &
Conditions

Typical Yield
(%)

1 2-Bromophenol
1-Bromo-2-

butoxybenzene

1-Bromobutane,

K₂CO₃, DMF
85-95

2
1-Bromo-2-

butoxybenzene

2-

Butoxyphenylbor

onic acid

n-BuLi,

Triisopropyl

borate, THF, -78

°C

70-85

Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the

experimental procedure.

2-Bromophenol 1-Bromo-2-butoxybenzene

1-Bromobutane, K2CO3, DMF
(Williamson Ether Synthesis) 2-Butoxyphenylboronic acid

1. n-BuLi, THF, -78 °C
2. B(OiPr)3

3. H3O+

Click to download full resolution via product page

Caption: Synthetic pathway for 2-butoxyphenylboronic acid.
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Step 1: O-Alkylation

Step 2: Borylation
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Caption: Experimental workflow for the synthesis of 2-butoxyphenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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